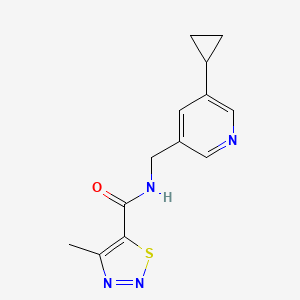
N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as 2-(thiophen-2-yl)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-one, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is a synthetic cannabinoid that has been studied for its effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
Mecanismo De Acción
The mechanism of action of N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide involves its interaction with the endocannabinoid system, specifically the CB1 and CB2 receptors. This compound acts as a partial agonist of the CB1 receptor, which is primarily found in the central nervous system, and the CB2 receptor, which is primarily found in the immune system.
Biochemical and Physiological Effects:
N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This compound has also been shown to modulate various physiological processes, including appetite, mood, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors, which allows for more precise manipulation of the endocannabinoid system. However, limitations of this compound include its potential toxicity and the lack of long-term safety data.
Direcciones Futuras
There are several potential future directions for research on N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide. One area of interest is the development of more selective and potent analogs of this compound for use in medicinal chemistry. Another area of interest is the investigation of the effects of this compound on various physiological processes, including immune function and metabolism. Additionally, further research is needed to determine the long-term safety and potential side effects of this compound.
In conclusion, N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide is a synthetic cannabinoid that has gained attention in the scientific community for its potential applications in various fields. This compound has been studied for its effects on the endocannabinoid system, and has shown promise as a therapeutic agent for various diseases. Further research is needed to fully understand the potential of this compound and its analogs.
Métodos De Síntesis
The synthesis of N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide involves the reaction of N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamidethiophenecarboxylic acid with cyclopentanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with phenethylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-17(19-13-10-15-7-2-1-3-8-15)18(11-4-5-12-18)16-9-6-14-21-16/h1-3,6-9,14H,4-5,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJGAUINJHDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2939970.png)
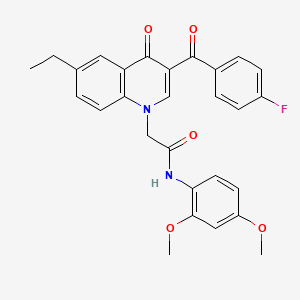
![3-[2-(4-chlorophenoxy)phenyl]propanoic Acid](/img/structure/B2939973.png)
amine](/img/structure/B2939974.png)
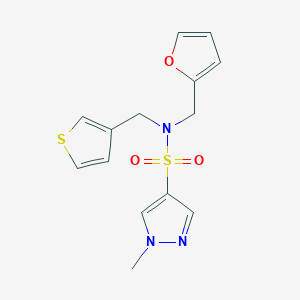
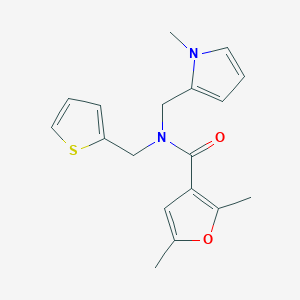
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2939980.png)
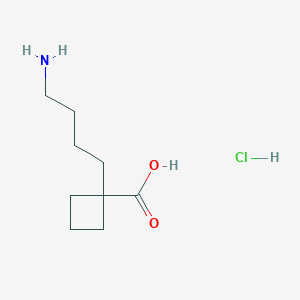
![2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2939983.png)
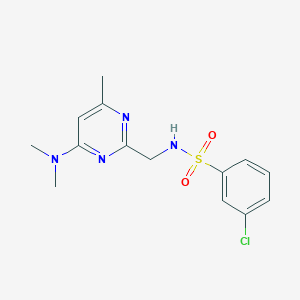
![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2939986.png)
![tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2939987.png)
